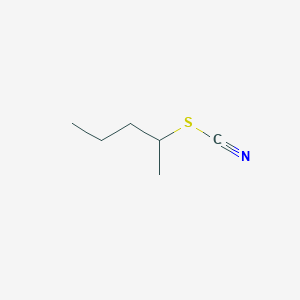

2-Pentyl thiocyanate

Description

BenchChem offers high-quality 2-Pentyl thiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentyl thiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentan-2-yl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-3-4-6(2)8-5-7/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXHMJVSAWJUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375740 | |

| Record name | 2-Pentyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61735-43-1 | |

| Record name | 2-Pentyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pentyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-pentyl thiocyanate, a valuable intermediate in organic synthesis. The document details two principal methods starting from readily available precursors: 2-bromopentane and 2-pentanol. This guide includes detailed experimental protocols, quantitative data where available, and visual diagrams to elucidate the reaction pathways.

Core Synthesis Pathways

The synthesis of 2-pentyl thiocyanate is most commonly achieved through nucleophilic substitution reactions. The two primary routes involve the displacement of a suitable leaving group on the pentyl chain by a thiocyanate anion.

Pathway 1: From 2-Bromopentane

This is a direct and widely used method for preparing alkyl thiocyanates. It involves the reaction of 2-bromopentane with an alkali metal thiocyanate, such as sodium or potassium thiocyanate. The reaction proceeds via an S(_N)2 mechanism, where the thiocyanate ion acts as the nucleophile.

Pathway 2: From 2-Pentanol

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 2-pentyl thiocyanate.

Pathway 1: Synthesis from 2-Bromopentane

This protocol is adapted from a general procedure for the synthesis of alkyl thiocyanates.

Materials and Equipment:

-

2-bromopentane

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

Ethanol (95%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium thiocyanate (1.1 equivalents) in 95% ethanol.

-

Add 2-bromopentane (1.0 equivalent) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Remove the ethanol from the filtrate by rotary evaporation.

-

To the residue, add water and extract the crude 2-pentyl thiocyanate with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure 2-pentyl thiocyanate.

Pathway 2: Synthesis from 2-Pentanol

Step 2a: Synthesis of 2-Pentyl Tosylate

Materials and Equipment:

-

2-pentanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Beaker

-

Stirring plate

-

Ice bath

Procedure:

-

In a beaker cooled in an ice bath, dissolve 2-pentanol (1.0 equivalent) in pyridine.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) in portions while stirring.

-

Continue stirring the mixture at 0°C for 4-6 hours.

-

Pour the reaction mixture into cold water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO(_3) solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 2-pentyl tosylate.

Step 2b: Synthesis of 2-Pentyl Thiocyanate from 2-Pentyl Tosylate

Materials and Equipment:

-

2-pentyl tosylate

-

Sodium thiocyanate (NaSCN)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Heating mantle

-

Stirring plate

Procedure:

-

Dissolve 2-pentyl tosylate (1.0 equivalent) and sodium thiocyanate (1.2 equivalents) in DMF in a round-bottom flask.

-

Heat the mixture to 60-80°C and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of 2-pentyl thiocyanate. Please note that specific yields can vary based on reaction scale and purity of reagents.

| Parameter | Pathway 1: From 2-Bromopentane | Pathway 2: From 2-Pentanol (Overall) |

| Starting Material | 2-Bromopentane | 2-Pentanol |

| Key Reagents | Sodium Thiocyanate, Ethanol | 1. p-Toluenesulfonyl Chloride, Pyridine2. Sodium Thiocyanate, DMF |

| Reaction Time | 4 - 6 hours | Step 1: 4-6 hoursStep 2: 4-8 hours |

| Reaction Temperature | Reflux (approx. 78°C) | Step 1: 0°CStep 2: 60-80°C |

| Typical Yield | >70% (Estimated based on similar reactions) | >60% (Estimated based on similar reactions) |

Characterization Data

Characterization of the final product is crucial for confirming its identity and purity. The following are the expected spectroscopic data for 2-pentyl thiocyanate.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pentyl group protons. The proton on the carbon bearing the thiocyanate group (C2) is expected to be a multiplet at δ ~3.0-3.5 ppm. |

| ¹³C NMR | A signal for the thiocyanate carbon (-SCN) is expected around δ 110-115 ppm. Signals for the five carbons of the pentyl group will also be present. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the C≡N stretch of the thiocyanate group is expected around 2150 cm⁻¹. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis pathways.

Caption: Synthesis of 2-Pentyl Thiocyanate from 2-Bromopentane.

Caption: Two-step Synthesis of 2-Pentyl Thiocyanate from 2-Pentanol.

Synthesis of 2-Pentyl Thiocyanate from Alkyl Halides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-pentyl thiocyanate from alkyl halides. The primary synthetic route discussed is the nucleophilic substitution reaction between a suitable 2-pentyl halide and a thiocyanate salt. This document outlines the underlying chemical principles, detailed experimental protocols, and expected analytical data for the target compound.

Introduction

Organic thiocyanates are versatile intermediates in organic synthesis, serving as precursors to a variety of sulfur-containing compounds. The synthesis of 2-pentyl thiocyanate is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction. This reaction involves the displacement of a halide ion from a secondary alkyl halide, such as 2-bromopentane or 2-chloropentane, by the thiocyanate anion (SCN-). The choice of reagents and reaction conditions is crucial for maximizing the yield and purity of the desired product.

Reaction Mechanism and Stereochemistry

The reaction of a 2-pentyl halide with a thiocyanate salt proceeds via an SN2 mechanism. This is a single-step process where the nucleophilic thiocyanate ion attacks the carbon atom bearing the halogen from the side opposite to the leaving group.[1] This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. For instance, if the starting material is (R)-2-bromopentane, the resulting product will be (S)-2-pentyl thiocyanate.

Caption: SN2 mechanism for the synthesis of 2-pentyl thiocyanate.

Experimental Protocols

Synthesis of 2-Pentyl Thiocyanate from 2-Bromopentane

Materials:

-

2-Bromopentane

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiocyanate (1.2 equivalents) in a minimal amount of dry acetone or DMF.

-

Add 2-bromopentane (1.0 equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux (for acetone, ~56 °C) or at a moderately elevated temperature (for DMF, ~60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

If acetone is used as the solvent, remove it under reduced pressure. If DMF is used, dilute the reaction mixture with diethyl ether and wash with water to remove the DMF.

-

The organic layer is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-pentyl thiocyanate.

-

Purify the crude product by vacuum distillation.

Data Presentation

Reactants and Reaction Conditions

| Parameter | Value | Reference |

| Starting Material | 2-Bromopentane | General knowledge |

| Reagent | Sodium Thiocyanate (NaSCN) | [2] |

| Solvent | Acetone or DMF | General knowledge |

| Temperature | 56-80 °C | General knowledge |

| Reaction Time | 4-8 hours | General knowledge |

| Stoichiometry | 1.2 eq. NaSCN : 1.0 eq. 2-Bromopentane | General knowledge |

Physicochemical and Spectroscopic Data of 2-Pentyl Thiocyanate

| Property | Value | Reference |

| CAS Number | 61735-43-1 | [3] |

| Molecular Formula | C6H11NS | [4] |

| Molecular Weight | 129.23 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | Predicted |

| Boiling Point | Not reported; estimated >150 °C | - |

| 1H NMR (predicted) | δ 3.2-3.5 (m, 1H, -CH(SCN)-), 1.6-1.8 (m, 2H), 1.3-1.5 (m, 2H), 1.4 (d, 3H), 0.9 (t, 3H) | Predicted |

| 13C NMR (predicted) | δ ~112 (-SCN), ~50 (-CH(SCN)-), ~38, ~20, ~18, ~14 | Predicted |

| IR (KBr, cm-1) | ~2150 (νC≡N), ~2960, ~2870 (νC-H) | [5][6] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-pentyl thiocyanate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 3. 2-PENTYL THIOCYANATE | 61735-43-1 [m.chemicalbook.com]

- 4. 2-Pentyl thiocyanate [oakwoodchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Origin of thiocyanate spectral shifts in water and organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Pentyl Thiocyanate (CAS 61735-43-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-Pentyl thiocyanate (CAS 61735-43-1) is limited in publicly available literature. Therefore, this guide provides comprehensive information on the synthesis, properties, and biological relevance of short-chain alkyl thiocyanates as a representative class, with specific data for analogous compounds where indicated.

Introduction

2-Pentyl thiocyanate, bearing the CAS number 61735-43-1, is an organic compound belonging to the alkyl thiocyanate family. These compounds are characterized by the presence of a thiocyanate functional group (-S-C≡N) attached to an alkyl chain. Alkyl thiocyanates are recognized for their versatile applications in organic synthesis and their potential as bioactive molecules. They serve as important intermediates in the preparation of various sulfur-containing compounds and have garnered interest in the fields of medicinal chemistry and drug development due to their diverse biological activities.[1]

The thiocyanate moiety is considered a pseudohalide, and its chemical behavior allows for a wide range of chemical transformations. The unique electronic properties of the SCN group contribute to the biological activities observed in this class of compounds.

Physicochemical and Spectral Data

Due to the scarcity of specific experimental data for 2-pentyl thiocyanate, the following tables summarize typical physicochemical and spectral properties of closely related short-chain alkyl thiocyanates. This information provides a valuable reference for researchers working with similar compounds.

Table 1: Physicochemical Properties of Analogous Alkyl Thiocyanates

| Property | Methyl Thiocyanate | Isopropyl Thiocyanate | General Observations for Alkyl Thiocyanates |

| Molecular Formula | C2H3NS | C4H7NS | CnH2n+1NS |

| Molecular Weight ( g/mol ) | 73.12 | 101.17 | Increases with chain length |

| Boiling Point (°C) | 130-133 | 152-154 | Increases with molecular weight |

| Density (g/cm³) | 1.004 | 0.938 | Generally less dense than water |

| Appearance | Colorless liquid | Colorless to pale yellow liquid | Typically colorless to yellowish liquids |

| Solubility | Slightly soluble in water; soluble in organic solvents | Sparingly soluble in water; soluble in ethanol, ether | Generally low water solubility, good solubility in organic solvents |

Note: The data for Methyl Thiocyanate and Isopropyl Thiocyanate is presented for comparative purposes.

Table 2: Spectral Data of Analogous Alkyl Thiocyanates

| Spectral Data | Methyl Thiocyanate | General Alkyl Thiocyanates |

| ¹H NMR | δ ~2.6 ppm (s, 3H) | Alkyl protons adjacent to the SCN group typically appear in the δ 2.5-3.5 ppm range. |

| ¹³C NMR | δ ~112 ppm (SCN), δ ~33 ppm (CH₃) | The thiocyanate carbon (SCN) resonates around δ 110-115 ppm.[2][3] |

| IR Spectroscopy (cm⁻¹) | ~2150 (C≡N stretch) | A strong, sharp absorption band in the range of 2140-2175 cm⁻¹ is characteristic of the C≡N stretch in the thiocyanate group.[4][5][6] |

| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) at 73 | Fragmentation patterns will be dependent on the specific alkyl group. Common fragments may include the loss of the SCN group or cleavage of the alkyl chain. |

Note: The spectral data provided is for Methyl Thiocyanate and represents typical values for short-chain alkyl thiocyanates.

Synthesis of 2-Pentyl Thiocyanate

General Synthetic Approach

The most common method for the synthesis of alkyl thiocyanates is the nucleophilic substitution reaction between an alkyl halide and an alkali metal thiocyanate.[7] For 2-pentyl thiocyanate, this would involve the reaction of 2-bromopentane or 2-chloropentane with a thiocyanate salt such as sodium or potassium thiocyanate.

Caption: General synthesis of 2-Pentyl Thiocyanate.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a secondary alkyl thiocyanate, which can be adapted for 2-pentyl thiocyanate.

Materials:

-

2-Bromopentane

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium thiocyanate (1.2 equivalents) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

2-Bromopentane (1.0 equivalent) is added to the stirred solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is evaporated to yield the crude 2-pentyl thiocyanate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for synthesis.

Biological Activity and Mechanism of Action

While specific studies on 2-pentyl thiocyanate are not widely reported, the broader class of organic thiocyanates has demonstrated a range of biological activities.

Antimicrobial and Antifungal Activity

Organic thiocyanates have been investigated for their potential as antimicrobial and antifungal agents. The thiocyanate group can interact with biological nucleophiles, such as sulfhydryl groups in enzymes and proteins, leading to the disruption of essential cellular processes in microorganisms.

Role in Host Defense

In biological systems, the thiocyanate anion (SCN⁻) is a substrate for peroxidases, such as lactoperoxidase and myeloperoxidase. These enzymes catalyze the oxidation of thiocyanate by hydrogen peroxide to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent that plays a role in the innate immune system. While 2-pentyl thiocyanate is an organic molecule, its metabolism or interaction with biological systems could potentially influence these pathways.

Caption: Thiocyanate in the peroxidase host defense system.

Potential in Drug Development

The thiocyanate functional group is a versatile scaffold in drug design. It can be used to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The ability of the thiocyanate group to act as a bioisostere for other functional groups, and its potential to engage in specific interactions with biological targets, makes it an attractive moiety for the development of new therapeutic agents.

Safety and Handling

Disclaimer: The following safety information is based on the general properties of alkyl thiocyanates and may not be specific to 2-pentyl thiocyanate. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

-

General Hazards: Alkyl thiocyanates are generally considered to be harmful if swallowed, in contact with skin, or if inhaled. They can cause irritation to the skin, eyes, and respiratory tract.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Pentyl thiocyanate is a member of the versatile class of organic thiocyanates. While specific data for this compound is limited, the general understanding of alkyl thiocyanates provides a strong foundation for its potential applications in organic synthesis and medicinal chemistry. Further research into the specific properties and biological activities of 2-pentyl thiocyanate is warranted to fully explore its potential. This guide serves as a comprehensive resource for researchers and professionals, summarizing the available knowledge and providing a framework for future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl thiocyanate(556-64-9) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Pentyl Thiocyanate

Disclaimer: Scientific literature explicitly detailing the therapeutic applications of 2-pentyl thiocyanate is scarce. This guide synthesizes information from studies on structurally related organic thiocyanates and analogous electrophilic compounds to project potential applications, mechanisms, and experimental protocols. The content herein should be considered a theoretical framework to guide future research.

Introduction

Organic thiocyanates (R-S-C≡N) are a class of compounds characterized by the presence of a thiocyanate functional group. While their isomeric counterparts, the isothiocyanates (R-N=C=S), have been extensively studied for their biological activities, particularly as chemopreventive agents derived from cruciferous vegetables, organic thiocyanates represent a less explored but promising area of medicinal chemistry. These compounds are recognized for their versatile reactivity, serving as valuable synthetic intermediates. The electrophilic nature of the carbon atom in the thiocyanate group suggests a potential for interaction with biological nucleophiles, underpinning a range of possible therapeutic effects, including antimicrobial and anticancer activities. This guide focuses on the potential therapeutic applications of a specific short-chain alkyl thiocyanate, 2-pentyl thiocyanate.

Synthesis of Alkyl Thiocyanates

Alkyl thiocyanates can be synthesized through several established methods. A common approach is the nucleophilic substitution of an alkyl halide with a thiocyanate salt, such as sodium or potassium thiocyanate. For the synthesis of 2-pentyl thiocyanate, 2-bromopentane would be a suitable starting material.

-

Reaction: CH₃CH(Br)CH₂CH₂CH₃ + KSCN → CH₃CH(SCN)CH₂CH₂CH₃ + KBr

This reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), to facilitate the Sₙ2 reaction mechanism.

Section 1: Potential Therapeutic Applications

Based on the bioactivity of related compounds, two primary therapeutic areas for 2-pentyl thiocyanate are proposed: antimicrobial and anticancer applications.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of organic thiocyanates. Allylic thiocyanates, for instance, have shown moderate to high activity against various bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action involves the electrophilic thiocyanate group reacting with critical cysteine residues in microbial enzymes or proteins, leading to disruption of cellular functions and inhibition of growth.

Data Presentation: Antimicrobial Activity of Structurally Related Allylic Thiocyanates

Due to the absence of specific data for 2-pentyl thiocyanate, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of allylic thiocyanates against selected microbial strains. This data is presented to illustrate the potential antimicrobial efficacy of this class of compounds.

| Compound | Structure | S. aureus (ATCC 25923) MIC (μM) | S. epidermidis (ATCC 12228) MIC (μM) | C. albicans (ATCC 10231) MIC (μM) |

| Methyl (Z)-3-(4-chlorophenyl)-2-(thiocyanatomethyl)acrylate | Cl-C₆H₄-CH=C(CO₂CH₃)CH₂SCN | 6 | 6 | >100 |

| Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanatomethyl)acrylate | Cl₂-C₆H₃-CH=C(CO₂CH₃)CH₂SCN | 3 | 3 | 50 |

| Methyl (Z)-3-(4-bromophenyl)-2-(thiocyanatomethyl)acrylate | Br-C₆H₄-CH=C(CO₂CH₃)CH₂SCN | 12.5 | 6 | >100 |

Data is illustrative and sourced from studies on allylic thiocyanates, not 2-pentyl thiocyanate.

Anticancer Activity

The anticancer potential of organic thiocyanates is less documented than that of isothiocyanates. However, the underlying chemical principles suggest a plausible mechanism of action. Electrophilic compounds can induce cellular stress by depleting intracellular antioxidants, such as glutathione (GSH), and by forming covalent adducts with proteins involved in cell proliferation and survival signaling pathways. This can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Section 2: Experimental Protocols

The following is a detailed, representative protocol for determining the antimicrobial activity of a hydrophobic compound like 2-pentyl thiocyanate.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing, with modifications for water-insoluble compounds.

Objective: To determine the lowest concentration of 2-pentyl thiocyanate that visibly inhibits the growth of a target microorganism.

Materials:

-

2-Pentyl thiocyanate

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 2-pentyl thiocyanate in DMSO.

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the 2-pentyl thiocyanate stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL. This will further dilute the compound concentrations by a factor of 2.

-

Controls:

-

Growth Control: A well containing broth and inoculum, but no compound.

-

Sterility Control: A well containing only broth.

-

Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay.

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

-

Reading Results: The MIC is the lowest concentration of 2-pentyl thiocyanate at which there is no visible growth (turbidity) compared to the growth control.

Experimental Workflow Diagram

Section 3: Potential Signaling Pathways and Mechanism of Action

The biological activity of 2-pentyl thiocyanate is likely to stem from its electrophilic nature. A plausible mechanism of action, particularly for its cytotoxic effects, involves the disruption of cellular redox homeostasis.

Depletion of Glutathione and Induction of Oxidative Stress

Glutathione (GSH) is a critical intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS). The electrophilic carbon of the thiocyanate group can react with the nucleophilic thiol group of GSH, leading to its depletion. This reaction can be catalyzed by glutathione S-transferases (GSTs).

The depletion of the cellular GSH pool can have several downstream consequences:

-

Increased Oxidative Stress: A reduction in GSH levels impairs the cell's ability to neutralize ROS, leading to an accumulation of these damaging species. This results in oxidative stress, which can damage lipids, proteins, and DNA.

-

Disruption of Redox Signaling: The ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of the cellular redox state and influences many signaling pathways. A shift towards a more oxidized state can trigger apoptosis.

Hypothetical Signaling Pathway for 2-Pentyl Thiocyanate-Induced Cytotoxicity

The following diagram illustrates a potential signaling pathway through which 2-pentyl thiocyanate could induce cell death.

Conclusion

While 2-pentyl thiocyanate remains an understudied molecule, the broader class of organic thiocyanates presents intriguing possibilities for therapeutic development. Based on the activities of related compounds, antimicrobial and anticancer applications are the most promising avenues for future research. The protocols and hypothetical mechanisms outlined in this guide provide a foundational framework for initiating such investigations. Further studies are essential to isolate and characterize the specific biological effects of 2-pentyl thiocyanate, to determine its efficacy and safety profile, and to elucidate its precise molecular targets and signaling pathways.

2-Pentyl Thiocyanate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyl thiocyanate, a member of the organic thiocyanate family, is a valuable and versatile building block in modern organic synthesis. Its unique chemical reactivity, stemming from the electrophilic carbon and nucleophilic nitrogen of the thiocyanate group, allows for its transformation into a wide array of sulfur and nitrogen-containing heterocycles and other functionalized molecules. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of 2-pentyl thiocyanate, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While specific experimental data for 2-pentyl thiocyanate is limited in the public domain, its fundamental properties can be summarized. For comparative purposes, data for the isomeric 2-pentyl isothiocyanate is also provided.

| Property | 2-Pentyl Thiocyanate | 2-Pentyl Isothiocyanate (for comparison) |

| CAS Number | 61735-43-1 | 628-91-1 |

| Molecular Formula | C₆H₁₁NS | C₆H₁₁NS |

| Molecular Weight | 129.23 g/mol | 129.23 g/mol |

| Boiling Point | Data not available | 70 °C[1] |

| Density | Data not available | 0.930 g/cm³[1] |

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pentyl group. The proton on the carbon bearing the thiocyanate group (C2) would likely appear as a multiplet in the region of 3.0-3.5 ppm. The adjacent methylene protons (C3) would be expected around 1.5-1.7 ppm, the next methylene protons (C4) around 1.3-1.5 ppm, and the terminal methyl protons (C1 and C5) as a triplet and a doublet, respectively, in the upfield region (0.8-1.0 ppm).

¹³C NMR: The carbon of the thiocyanate group (-SCN) typically resonates in the range of 110-120 ppm. The carbon atom attached to the thiocyanate group (C2) would be expected in the range of 40-50 ppm. The other carbons of the pentyl chain would appear at higher field strengths.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an organic thiocyanate is the sharp and strong absorption band corresponding to the C≡N stretching vibration, which typically appears in the range of 2140-2175 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z = 129. The fragmentation pattern would likely involve the loss of the thiocyanate radical (•SCN) or cleavage of the pentyl chain.

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-pentyl thiocyanate are not explicitly published. However, general and reliable methods for the synthesis of alkyl thiocyanates can be adapted.

Synthesis of 2-Pentyl Thiocyanate from 2-Bromopentane

This method involves the nucleophilic substitution of bromide with the thiocyanate anion.

Materials:

-

2-Bromopentane

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

Acetone or Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiocyanate (1.2 equivalents) in a suitable solvent such as acetone or ethanol.

-

To this solution, add 2-bromopentane (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2-pentyl thiocyanate.

-

Purify the crude product by vacuum distillation.

Synthesis of 2-Pentyl Thiocyanate from 2-Pentanol

This procedure involves the conversion of the alcohol to a good leaving group, followed by substitution with thiocyanate.

Materials:

-

2-Pentanol

-

Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

Dichloromethane (CH₂Cl₂)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Mesylation/Tosylation: In a round-bottom flask, dissolve 2-pentanol (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir the mixture at 0 °C for 1-2 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude 2-pentyl mesylate.

-

Thiocyanation: Dissolve the crude 2-pentyl mesylate in DMF and add sodium thiocyanate (1.5 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

-

Cool the mixture, pour it into water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude 2-pentyl thiocyanate by vacuum distillation.

Synthetic Applications

2-Pentyl thiocyanate is a versatile intermediate for the synthesis of various sulfur and nitrogen-containing compounds.

Synthesis of 2-Amino-4-substituted-thiazoles

The Hantzsch thiazole synthesis is a classic method for preparing thiazoles. Alkyl thiocyanates can be used as a precursor to the thioamide component.

General Reaction Scheme: An α-haloketone reacts with a source of thiourea (which can be generated in situ from an alkyl thiocyanate) to form a 2-aminothiazole.

Experimental Example (General Procedure):

-

In a suitable solvent like ethanol, react 2-pentyl thiocyanate with an amine to form the corresponding N-substituted thiourea in situ.

-

To this mixture, add an α-haloketone (e.g., α-bromoacetophenone).

-

Heat the reaction mixture to reflux for several hours.

-

Upon completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution).

-

The product, a 2-amino-4-substituted-thiazole, can be isolated by extraction and purified by crystallization or chromatography.

Visualizations

Synthesis Workflow of 2-Pentyl Thiocyanate

Caption: Synthetic routes to 2-pentyl thiocyanate.

General Reaction Pathway of 2-Pentyl Thiocyanate

Caption: Key transformations of 2-pentyl thiocyanate.

Conclusion

2-Pentyl thiocyanate serves as a valuable intermediate in organic synthesis, providing access to a diverse range of sulfur and nitrogen-containing molecules. While specific physical and spectral data for this compound are not extensively documented, its synthesis can be readily achieved through established methods for alkyl thiocyanate preparation. Its utility as a building block, particularly in the construction of heterocyclic scaffolds like thiazoles, makes it a compound of interest for researchers in synthetic and medicinal chemistry. The experimental protocols and reaction pathways outlined in this guide provide a solid foundation for the exploration and application of 2-pentyl thiocyanate in various research and development endeavors.

References

A Comprehensive Guide to the Synthetic Routes of Aliphatic Thiocyanates

For Researchers, Scientists, and Drug Development Professionals

Aliphatic thiocyanates are a versatile class of organic compounds characterized by the functional group -SCN attached to a saturated carbon atom. Their unique chemical reactivity makes them valuable intermediates in organic synthesis and key components in the development of novel pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive review of the core synthetic routes for preparing aliphatic thiocyanates, with a focus on data-driven comparison of methodologies and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of aliphatic thiocyanates can be broadly categorized into several key strategies, primarily involving nucleophilic substitution reactions and addition reactions to unsaturated systems. The choice of method often depends on the nature of the starting material, desired yield, and tolerance of other functional groups within the molecule.

From Alkyl Halides and Sulfonates

The reaction of alkyl halides or sulfonates with a thiocyanate salt is one of the most traditional and widely employed methods for the synthesis of aliphatic thiocyanates.[1] This nucleophilic substitution reaction, typically following an S(_N)2 mechanism, involves the displacement of a halide or sulfonate leaving group by the thiocyanate anion.

Commonly used thiocyanate salts include potassium thiocyanate (KSCN), sodium thiocyanate (NaSCN), and ammonium thiocyanate (NH(_4)SCN). The choice of solvent is crucial and often involves polar aprotic solvents like acetonitrile, DMF, or acetone to facilitate the dissolution of the reactants.

To enhance the reaction rate and efficiency, especially for less reactive alkyl halides or in biphasic systems, phase-transfer catalysts (PTCs) are frequently utilized.[2] Quaternary ammonium or phosphonium salts are effective PTCs that facilitate the transfer of the thiocyanate anion from the aqueous or solid phase to the organic phase where the reaction occurs.[3][4]

Table 1: Synthesis of Aliphatic Thiocyanates from Alkyl Halides

| Entry | Alkyl Halide | Thiocyanate Source | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzyl chloride | NH(4)SCN | BTPBDC | Water | 0.5 | 98 | |

| 2 | n-Octyl bromide | KSCN | Aliquat 336 | Dichloromethane/Water | 2 | 95 | [2] |

| 3 | Isopropyl bromide | NaSCN | - | Ethanol | reflux | - | [1] |

| 4 | Decyl iodide | Benzyl thiocyanate | Poly-I | Toluene | 24 | ~90 | [4] |

BTPBDC: 1,4-Bis(triphenylphosphonium)-2-butene dichloride Aliquat 336: Tricaprylylmethylammonium chloride Poly-I: Polymer-supported phosphonium iodide

Experimental Protocol: Synthesis of Benzyl Thiocyanate using a Phase-Transfer Catalyst [5]

To a solution of benzyl chloride (1 mmol) in water (5 mL) was added 1,4-bis(triphenylphosphonium)-2-butene dichloride (BTPBDC) (0.02 mmol) and ammonium thiocyanate (1.5 mmol). The reaction mixture was stirred at room temperature for 30 minutes. After completion of the reaction (monitored by TLC), the product was extracted with diethyl ether (3 x 10 mL). The combined organic layers were dried over anhydrous Na(_2)SO(_4), filtered, and the solvent was evaporated under reduced pressure to afford pure benzyl thiocyanate.

Caption: SN2 mechanism for the synthesis of aliphatic thiocyanates from alkyl halides.

From Alcohols

The direct conversion of alcohols to aliphatic thiocyanates requires the in-situ activation of the hydroxyl group to transform it into a good leaving group.

A common approach is the Mitsunobu reaction, which utilizes a combination of a phosphine (e.g., triphenylphosphine, PPh(3)) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) in the presence of a thiocyanate source like ammonium thiocyanate.[6] This method is particularly effective for primary and secondary alcohols.[6] A significant drawback can be the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove.[7]

Table 2: Synthesis of Aliphatic Thiocyanates from Alcohols using Phosphine-Based Reagents

| Entry | Alcohol | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzyl alcohol | PPh(3)/DEAD/NH(_4)SCN | Acetonitrile | 0.1 | 95 | |

| 2 | 2-Octanol | PPh(3)/DEAD/NH(_4)SCN | Acetonitrile | 0.1 | 90 | |

| 3 | 1-Decanol | PPh(3)/DEAD/NH(_4)SCN | Acetonitrile | 0.1 | 92 |

Experimental Protocol: Mitsunobu-type Synthesis of Benzyl Thiocyanate [8]

To a stirred solution of triphenylphosphine (2 mmol) and ammonium thiocyanate (2 mmol) in acetonitrile (10 mL) at room temperature, diethyl azodicarboxylate (DEAD) (2 mmol) was added dropwise. The mixture was stirred for 5 minutes, during which the orange color disappeared. Benzyl alcohol (1 mmol) was then added, and the reaction was stirred for a further 5 minutes. The solvent was evaporated, and the residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate, 9:1) to give benzyl thiocyanate.

Caption: Simplified workflow for the Mitsunobu-type synthesis of aliphatic thiocyanates.

To circumvent the issues associated with phosphine byproducts, several phosphine-free methods have been developed. One such method employs trichloroisocyanuric acid (TCCA) in combination with ammonium thiocyanate.[7] This system offers a mild and efficient one-pot conversion of primary, secondary, and tertiary alcohols to their corresponding thiocyanates or isothiocyanates.[7]

Table 3: Phosphine-Free Synthesis of Aliphatic Thiocyanates from Alcohols

| Entry | Alcohol | Reagents | Solvent | Time (min) | Yield (%) | Reference |

| 1 | Benzyl alcohol | TCCA/NH(_4)SCN | Acetonitrile | 45 | 95 | [7] |

| 2 | 1-Octanol | TCCA/NH(_4)SCN | Acetonitrile | 50 | 92 | [7] |

| 3 | Cyclohexanol | TCCA/NH(_4)SCN | Acetonitrile | 60 | 88 | [7] |

Experimental Protocol: Phosphine-Free Synthesis of Benzyl Thiocyanate [7]

To a flask containing trichloroisocyanuric acid (TCCA) (1 mmol) was added acetonitrile (5-7 mL) followed by ammonium thiocyanate (5 mmol) at room temperature. The reaction mixture was stirred for 30 minutes. Benzyl alcohol (1 mmol) was then added, and the mixture was stirred for an additional 15 minutes. Upon completion, the reaction was quenched with water, and the product was extracted with diethyl ether. The organic layer was washed with brine, dried over anhydrous Na(_2)SO(_4), and the solvent was removed to yield the product.

From Alkenes

The addition of a thiocyanate group across a carbon-carbon double bond provides a direct route to vicinal functionalized aliphatic thiocyanates. These reactions often proceed via an electrophilic addition mechanism. For instance, the reaction of alkenes with benzeneselenenyl thiocyanate has been shown to yield β-thiocyanatoalkyl phenyl selenides.[9] The regioselectivity of the addition can be influenced by the substitution pattern of the alkene.[9]

More recently, visible-light-induced protocols have been developed for the preparation of alkenyl thiocyanates from alkenyl bromides, which can then be further functionalized.[10]

Caption: General pathway for the electrophilic thiocyanation of alkenes.

Green and Modern Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods. For the synthesis of aliphatic thiocyanates, this includes:

-

Water as a Solvent: The use of water as a reaction medium, often in conjunction with phase-transfer catalysis, reduces the reliance on volatile and toxic organic solvents.[5]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the nucleophilic substitution of alkyl halides with thiocyanate salts.[11]

-

Photochemical and Electrochemical Methods: These techniques utilize light or electrical energy to drive the thiocyanation reaction, often under mild conditions and without the need for harsh reagents or catalysts.[12]

Conclusion

The synthesis of aliphatic thiocyanates is a well-established field with a variety of reliable methods. The classical approach via nucleophilic substitution of alkyl halides remains a cornerstone, with modern variations employing phase-transfer catalysis for enhanced efficiency. The conversion of alcohols, facilitated by either phosphine-based or phosphine-free activators, provides an alternative route from readily available starting materials. Furthermore, the development of greener methodologies, including the use of aqueous media and photochemical or electrochemical activation, is paving the way for more sustainable and efficient syntheses. The choice of a particular synthetic route will ultimately be guided by the specific substrate, desired scale, and the environmental and economic constraints of the project. This guide provides the foundational knowledge for researchers and drug development professionals to navigate the synthesis of this important class of compounds.

References

- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. daneshyari.com [daneshyari.com]

- 6. Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN [organic-chemistry.org]

- 7. rms.scu.ac.ir [rms.scu.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. digibuo.uniovi.es [digibuo.uniovi.es]

- 11. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 12. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]

In-Depth Technical Guide to the Discovery and Isolation of Novel Thiocyanate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel thiocyanate compounds. It is designed to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, natural product discovery, and drug development. This guide details current synthetic methodologies, protocols for isolation from natural sources, quantitative biological data, and the signaling pathways modulated by these promising compounds.

Introduction to Thiocyanate Compounds

Thiocyanates (R-S-C≡N) are a class of organic compounds characterized by the presence of the thiocyanate functional group. These compounds are of significant interest due to their diverse biological activities, including potent antimicrobial, antifungal, and antitumor properties.[1][2] They are found in a variety of natural sources, from marine sponges to cruciferous vegetables, and can also be synthesized through a range of chemical methods.[3][4] The unique chemical reactivity of the thiocyanate group makes it a versatile pharmacophore in drug design and a valuable intermediate in organic synthesis.[5]

Discovery of Novel Thiocyanate Compounds

The discovery of new thiocyanate compounds is driven by both the exploration of natural biodiversity and the development of innovative synthetic methodologies.

Isolation from Natural Sources

Marine organisms, particularly sponges of the genus Oceanapia, have proven to be a rich source of novel thiocyanates with interesting biological activities.[3][4] These natural products often possess complex and unique molecular architectures that are challenging to synthesize chemically.

General Protocol for Isolation from Marine Sponges:

A general procedure for the isolation and purification of bioactive compounds from marine sponges, which can be adapted for thiocyanates, is as follows:

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. The resulting residue is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions obtained from solvent partitioning are further purified using various chromatographic techniques. This multi-step process may include:

-

Column Chromatography: Employing silica gel or other stationary phases for the separation of compounds in larger quantities.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the isolated compounds.

-

Structure Elucidation: The structure of the purified thiocyanate compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8][9][10][11]

Synthetic Methodologies

Numerous synthetic methods have been developed to access a wide array of thiocyanate compounds with diverse substitution patterns. Recent advancements have focused on developing more efficient, selective, and environmentally friendly protocols.

Key Synthetic Approaches:

-

Mechanochemical Synthesis: This solvent-free method involves the use of ball milling to promote the thiocyanation of aryl compounds. It offers advantages such as short reaction times and mild reaction conditions.[12]

-

Copper-Catalyzed Synthesis: Copper catalysts are widely used to mediate the cross-coupling of arylboronic acids or aryl iodides with a thiocyanate source, such as potassium thiocyanate (KSCN).[13][14][15]

-

Gold-Catalyzed Synthesis: Gold-catalyzed C-S cross-coupling reactions provide an efficient route to aryl thiocyanates from aryl iodides and silver-based thionucleophiles.[16]

-

Use of N-Thiocyanatosuccinimide (NTS): NTS is a versatile reagent for the electrophilic thiocyanation of a variety of aromatic and heteroaromatic compounds under mild conditions.[17]

Quantitative Data Presentation

This section presents a summary of quantitative data for novel thiocyanate and related compounds, including synthetic yields and biological activity.

Comparison of Synthetic Yields for Aryl Thiocyanates

The following table provides a comparative overview of the yields obtained for the synthesis of 4-methoxyphenyl thiocyanate using different methodologies.

| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Mechanochemical | (NH₄)₂S₂O₈ / NH₄SCN | None | Room Temp. | 1 | 85 | [12] |

| Copper-Catalyzed | Cu(OAc)₂ | Acetonitrile | 80 | 12 | 91 | [13][15] |

| Dry Arenediazonium Salts | None | Acetonitrile | 50 | - | 83 | [5] |

Biological Activity of Novel Thiocyanate and Isothiocyanate Compounds

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected novel thiocyanate and isothiocyanate derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| ω-(Isothiocyanato)alkylphosphinate Derivative 1 | LoVo | Colon Cancer | 2.1 | [18] |

| ω-(Isothiocyanato)alkylphosphinate Derivative 2 | LoVo/DX (Doxorubicin Resistant) | Colon Cancer | 53.4 | [18] |

| Novel Thiosemicarbazone 1 | PC-3 | Prostate Cancer | 18 | [17] |

| Novel Thiosemicarbazone 2 | HeLa | Cervical Cancer | 30-80 | [17] |

| Pyrimidine Derivative 21c | HCT-116 | Colon Cancer | 60.9 | [19] |

| Pyrimidine Derivative 21d | PC-3 | Prostate Cancer | 65.8 | [19] |

| Indole-based Caffeic Acid Amide 3j | - | (DPPH radical scavenging) | 50.98 | [12] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and characterization of novel thiocyanate compounds.

General Procedure for Mechanochemical Synthesis of Aryl Thiocyanates

This protocol is adapted from the work of Martins et al. (2020).[12]

-

Reactant Preparation: To a 5.0 mL stainless-steel milling jar containing two stainless-steel ball bearings (7 mm diameter), add the aryl compound (0.2 mmol) and 0.15 g of silica gel.

-

Initial Milling: Mill the mixture at 25 Hz for 2.0 minutes.

-

Reagent Addition: Add ammonium thiocyanate (1.5 equivalents, 0.3 mmol) and ammonium persulfate (1.5 equivalents, 0.3 mmol) to the milling jar.

-

Final Milling: Mill the reaction mixture for 1 hour at 25 Hz.

-

Purification: After milling, transfer the crude product to a silica gel column and purify by flash chromatography using an appropriate eluent system.

General Procedure for Copper-Catalyzed Synthesis of Aryl Thiocyanates

This protocol is based on the method described by Sun et al. (2013).[13][15]

-

Reaction Setup: In a reaction vessel, combine the arylboronic acid (1.0 mmol), potassium thiocyanate (1.2 mmol), copper(II) acetate (20 mol%), and 4-methylpyridine (2.0 mmol).

-

Solvent Addition: Add acetonitrile (5 mL) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at 80 °C under an oxygen atmosphere (0.2 MPa) for 12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Spectroscopic Characterization

The following provides an example of the type of spectroscopic data obtained for a synthesized thiocyanate compound.

Example: Methyl Thiocyanate

General Spectroscopic Data for Organic Thiocyanates:

-

¹H NMR: The chemical shifts of protons adjacent to the thiocyanate group are influenced by its electron-withdrawing nature.

-

¹³C NMR: The carbon of the thiocyanate group typically appears in the range of 110-120 ppm.

-

IR Spectroscopy: A strong, sharp absorption band corresponding to the C≡N triple bond stretch is observed around 2140-2160 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns can be used to confirm the structure.

Signaling Pathways and Logical Relationships

Thiocyanate and isothiocyanate compounds have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the immune response and inflammation. Some isothiocyanates have been found to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Item - 1H, 13C, HMBC and COSY NMR spectroscopic data (500 MHz, DMSO-d6) of compounds 1, 3, 5, 7 and 9. - Public Library of Science - Figshare [plos.figshare.com]

- 3. The isolation and synthesis of novel nematocidal dithiocyanates from an Australian marine sponge, Oceanapia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nematocidal thiocyanatins from a southern Australian marine sponge Oceanapia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1H and 13C NMR spectral data of bioactive cage-like polycyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN [organic-chemistry.org]

- 16. Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C-S Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Preliminary Screening of 2-Pentyl Thiocyanate Bioactivity: A Technical Guide

Disclaimer: This document provides a technical guide for the preliminary biological screening of 2-pentyl thiocyanate. As of the latest literature review, specific bioactivity data for 2-pentyl thiocyanate is not publicly available. Therefore, this guide utilizes data from structurally related alkyl thiocyanates and general pharmacological screening protocols to provide a comprehensive framework for its initial evaluation.

Introduction

Organic thiocyanates (R-S-C≡N) are a class of compounds recognized for their diverse biological activities.[1][2] Derivatives of this class have shown potential as antibacterial, antiparasitic, and anticancer agents.[1][3] The bioactivity of these compounds is influenced by the nature of the alkyl or aryl substituent (R), which affects their metabolic fate and interaction with biological targets. The toxicological profile of some organic thiocyanates is believed to be associated with the potential in vivo release of cyanide ions, which can inhibit cellular respiration.[4][5]

This guide outlines a systematic approach for the preliminary in vitro screening of 2-pentyl thiocyanate to assess its potential cytotoxic, antimicrobial, anti-inflammatory, and metabolic properties.

Proposed Initial Bioactivity Screening Workflow

A logical workflow for the initial screening of a novel compound like 2-pentyl thiocyanate is crucial for efficient data generation and decision-making.

Caption: Proposed workflow for the preliminary bioactivity screening of 2-pentyl thiocyanate.

Data Presentation

Quantitative data from the proposed screening assays should be organized for clear comparison. The following tables are examples based on data for analogous compounds.

Table 1: In Vitro Cytotoxicity of 2-Pentyl Thiocyanate (Hypothetical Data)

| Cell Line | Type | IC₅₀ (µM) |

| MCF-7 | Human Breast Cancer | 50.2 ± 4.5 |

| A549 | Human Lung Cancer | 75.8 ± 6.1 |

| HEK293 | Normal Human Kidney | > 200 |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of 2-Pentyl Thiocyanate (Hypothetical Data)

| Microorganism | Type | Method | Result (Inhibition Zone in mm or MIC in µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Agar Well Diffusion | 15 ± 1.2 |

| Escherichia coli | Gram-negative Bacteria | Agar Well Diffusion | 8 ± 0.9 |

| Candida albicans | Fungi | Broth Microdilution (MIC) | 64 |

MIC: Minimum Inhibitory Concentration.

Table 3: In Vitro Anti-Inflammatory Activity of 2-Pentyl Thiocyanate (Hypothetical Data)

| Assay | Target | IC₅₀ (µM) |

| COX-2 Inhibition | Enzyme | 112.5 ± 9.8 |

| LPS-induced TNF-α Release in Macrophages | Cytokine Release | 88.3 ± 7.4 |

Table 4: In Vitro Metabolic Stability of 2-Pentyl Thiocyanate (Hypothetical Data)

| CYP450 Isoform | Inhibition (IC₅₀ in µM) |

| CYP1A2 | > 100 |

| CYP2C9 | 45.6 ± 3.9 |

| CYP2D6 | > 100 |

| CYP3A4 | 82.1 ± 6.7 |

Table 5: Acute Toxicity of Structurally Related Thiocyanates

| Compound | Route | Species | LD₅₀ (mg/kg) |

| Potassium Thiocyanate | Oral | Rat | 854[4] |

| Ammonium Thiocyanate | Oral | Rat | 750[6] |

| Guanidine Thiocyanate | Oral | Rat | 375[4] |

LD₅₀: Median lethal dose.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of results.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2-pentyl thiocyanate in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Screening (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[9][10]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) equivalent to 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of 2-pentyl thiocyanate in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This assay evaluates the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

-

Compound Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of 2-pentyl thiocyanate or a positive control (e.g., celecoxib for COX-2) for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Reaction Termination and Detection: Stop the reaction and measure the product (e.g., prostaglandin E₂) using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit major drug-metabolizing enzymes, which is crucial for predicting drug-drug interactions.[11][12]

Protocol:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, a specific CYP isoform probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and 2-pentyl thiocyanate at various concentrations in a phosphate buffer.

-

Reaction Initiation: Initiate the reaction by adding an NADPH-generating system.

-

Incubation: Incubate the mixture at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Metabolite Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.

-

Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate the percentage of inhibition and determine the IC₅₀ value.

Potential Mechanism of Action and Toxicity

While the specific mechanisms of action for 2-pentyl thiocyanate are unknown, a potential toxicity pathway for some organic thiocyanates involves the metabolic release of cyanide.

Caption: Proposed mechanism of toxicity for some organic thiocyanates via cyanide release and inhibition of cellular respiration.

Conclusion

The preliminary screening of 2-pentyl thiocyanate requires a multi-faceted approach to characterize its potential biological activities and liabilities. The workflows and protocols outlined in this guide provide a foundational framework for such an investigation. Should initial screenings reveal promising activity with an acceptable cytotoxicity profile, further studies to elucidate the specific mechanism of action and in vivo efficacy would be warranted. It is imperative to handle this compound with appropriate safety precautions, considering the potential toxicity associated with the thiocyanate functional group.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiocyanate | CNS- | CID 9322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacological studies of some organic thiocyanates [jstage.jst.go.jp]

- 6. Ammonium thiocyanate | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution with Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution reactions involving the thiocyanate anion (SCN⁻) are fundamental transformations in organic synthesis, providing a versatile route to thiocyanates and isothiocyanates. These products serve as crucial intermediates in the synthesis of a wide array of sulfur and nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. The thiocyanate ion is an ambident nucleophile, meaning it can attack electrophiles from either the sulfur or the nitrogen atom, leading to the formation of thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively.[1][2] The regioselectivity of this reaction is influenced by several factors, including the nature of the substrate, the solvent, and the reaction conditions, which will be detailed in these notes.

The Ambident Nature of the Thiocyanate Nucleophile

The thiocyanate ion's ability to react at two different centers is a key consideration in planning a synthesis. The outcome of the reaction is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. The sulfur atom is considered a "soft" nucleophilic center, while the nitrogen atom is "harder." Consequently, reactions with soft electrophiles (like primary and secondary alkyl halides in SN2 reactions) tend to favor attack from the soft sulfur atom, yielding alkyl thiocyanates.[3][4] Conversely, reactions with hard electrophiles (like carbocations in SN1 reactions) may show an increased proportion of the isothiocyanate product resulting from attack by the nitrogen atom.

Factors influencing the S- vs. N-alkylation include:

-

Reaction Mechanism: SN2 reactions, which are typical for primary and secondary alkyl halides, generally lead to the formation of thiocyanates (S-attack).[4] SN1 reactions, which can occur with tertiary alkyl halides, may produce mixtures of thiocyanates and isothiocyanates.

-

Solvent: Polar aprotic solvents are known to favor SN2 reactions, thus promoting the formation of thiocyanates.

-

Leaving Group: The nature of the leaving group affects the reaction rate but generally does not significantly alter the regioselectivity in SN2 reactions.

-

Catalysts: Phase-transfer catalysts can be employed to facilitate the reaction between an inorganic thiocyanate salt and an organic substrate, particularly in biphasic systems.[5]

Data Presentation: Synthesis of Thiocyanates under Various Conditions

The following table summarizes the results of nucleophilic substitution reactions with thiocyanate under different experimental conditions, providing a comparative overview of substrates, catalysts, solvents, reaction times, and yields.

| Substrate | Reagent | Catalyst/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzyl chloride | KSCN | BTPBDC (Phase Transfer) | Water | Room Temp. | 25 min | 98 | [5] |

| n-Butyl bromide | KSCN | BTPBDC (Phase Transfer) | Water | Room Temp. | 35 min | 95 | [5] |

| Benzyl chloride | NaSCN | PEG400 / Microwave | Solvent-free | - | 4 min | 95.1 | |

| 4-Methoxybenzyl chloride | NaSCN | PEG400 / Microwave | Solvent-free | - | 2 min | 98.2 | |

| 4-Nitrobenzyl chloride | NaSCN | PEG400 / Microwave | Solvent-free | - | 6 min | 92.5 | |

| 1-Bromooctane | KSCN | Conventional Heating | Ethanol | Reflux | 2 h | 92 | |

| Benzyl bromide | KSCN | Conventional Heating | Acetone | Reflux | 1 h | 95 | |

| Allyl bromide | KSCN | BTPBDC (Phase Transfer) | Water | Room Temp. | 20 min | 96 | [5] |

| 1-Bromohexane | NH₄SCN | Microwave | Water | 100 | 5 min | 94 | [6] |

| Benzyl bromide | NH₄SCN | Microwave | Water | 100 | 2 min | 98 | [6] |

Experimental Protocols

Herein, we provide detailed methodologies for three common procedures for the synthesis of alkyl thiocyanates.

Protocol 1: Conventional Synthesis of Benzyl Thiocyanate from Benzyl Bromide

This protocol describes a standard SN2 reaction using conventional heating.

Materials:

-

Benzyl bromide

-

Potassium thiocyanate (KSCN)

-

Acetone

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve potassium thiocyanate (1.5 g, 15.4 mmol) in 30 mL of acetone.

-

Add benzyl bromide (1.0 mL, 8.4 mmol) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1 hour.

-

After cooling to room temperature, filter the mixture to remove the precipitated potassium bromide.

-

Evaporate the acetone from the filtrate using a rotary evaporator.

-

Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 2 x 25 mL of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield benzyl thiocyanate as a colorless oil.

Protocol 2: Phase-Transfer Catalyzed Synthesis of n-Octyl Thiocyanate

This protocol utilizes a phase-transfer catalyst to facilitate the reaction in an aqueous medium, offering a greener alternative to organic solvents.[5]

Materials:

-

1-Bromooctane

-

Potassium thiocyanate (KSCN)

-

1,4-Bis(triphenylphosphonium)-2-butene dichloride (BTPBDC)

-

Deionized water

-

Diethyl ether

-

Round-bottom flask

-

Stirring plate and stir bar

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask, add 1-bromooctane (1 mmol, 0.193 g), potassium thiocyanate (1.5 mmol, 0.146 g), and BTPBDC (0.3 mmol, 0.19 g).

-

Add 15 mL of deionized water to the flask.

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator to obtain pure n-octyl thiocyanate.

Protocol 3: Microwave-Assisted Synthesis of Benzyl Thiocyanate

This protocol employs microwave irradiation to significantly reduce the reaction time.

Materials:

-

Benzyl chloride

-

Sodium thiocyanate (NaSCN)

-

Polyethylene glycol 400 (PEG400)

-

Microwave reactor vial

-

Stir bar

-

Ethyl acetate

-

Deionized water

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a 10 mL microwave reactor vial, combine benzyl chloride (1 mmol, 0.127 g), sodium thiocyanate (1.2 mmol, 0.097 g), and PEG400 (1 mL).

-

Add a small stir bar to the vial and seal it.

-